molecular formula C27H24N2O6 B2969319 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866348-65-4

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2969319
CAS No.: 866348-65-4
M. Wt: 472.497
InChI Key: SJKTYTSKVMZRLK-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative designed for investigative purposes in chemical biology and pharmaceutical research. Compounds based on the 4-oxo-1,4-dihydroquinoline scaffold are of significant interest in medicinal chemistry due to their potential to interact with various biological targets . The structure, which incorporates multiple pharmacophores including a benzoyl group and a dimethoxyphenyl acetamide side chain, is engineered for exploration in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in analytical method development, such as in NMR and mass spectrometry analysis . Its core framework is frequently investigated for probing biochemical pathways and enzyme interactions, providing valuable tools for advancing drug discovery initiatives. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O6/c1-33-18-9-11-23-20(13-18)27(32)21(26(31)17-7-5-4-6-8-17)15-29(23)16-25(30)28-22-14-19(34-2)10-12-24(22)35-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKTYTSKVMZRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the quinoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N2O5C_{26}H_{22}N_{2}O_{5} with a molecular weight of 442.5 g/mol. Its structure comprises a quinoline core integrated with various functional groups that influence its biological activity.

PropertyValue
Molecular FormulaC26H22N2O5
Molecular Weight442.5 g/mol
Chemical ClassQuinoline derivatives

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The mechanisms may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate receptors related to pain and inflammation pathways, contributing to its anti-inflammatory properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, a study demonstrated that derivatives of similar compounds showed reduced viability in A549 lung cancer cells by approximately 64% when treated with specific substitutions on the phenyl ring .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been shown to suppress the induction of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suppression can lead to reduced inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A recent investigation into quinoline derivatives revealed that modifications on the phenyl ring significantly enhanced anticancer activity. The incorporation of specific substituents led to improved efficacy against cancer cell lines while maintaining low cytotoxicity towards normal cells .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar compounds found that they effectively inhibited pro-inflammatory cytokines in vitro, suggesting potential use in chronic inflammatory conditions .

Comparison with Similar Compounds

Research Findings and Implications

  • Core Heterocycle Impact: Benzothiazole derivatives (e.g., Compound 29) exhibit higher yields in microwave-assisted syntheses compared to traditional quinoline syntheses, which often require harsh conditions .
  • Substituent Effects : The 2,5-dimethoxyphenyl acetamide group is conserved across analogs, suggesting its critical role in target engagement, possibly through π-π stacking or hydrogen bonding .
  • Unresolved Questions : The biological activity of the target compound remains uncharacterized in the provided evidence, necessitating further studies to evaluate its potency against related targets (e.g., kinases or GPCRs).

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